molecular formula C4H8ClNO B1193979 Ethyl chloroacetimidate CAS No. 37622-36-9

Ethyl chloroacetimidate

Cat. No. B1193979
CAS RN: 37622-36-9
M. Wt: 121.56 g/mol
InChI Key: VDNWDRKRMWWQFL-UHFFFAOYSA-N
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Description

Ethyl chloroacetimidate (ECA) is a chemical compound that has been widely used in scientific research, particularly in the field of biochemistry. ECA is a versatile reagent that can be used to modify proteins and peptides, and has been used in a variety of applications, including protein sequencing, protein cross-linking, and protein labeling.

Scientific Research Applications

1. Protein Reagents

  • Ethyl chloroacetimidate is used as a bifunctional protein reagent. It's effective in inactivating proteins like bovine pancreatic ribonuclease and can lead to the cross-linking of different amino acid residues within proteins. This makes it valuable for studying protein structures and functions (Olomucki & Diopoh, 1972).

2. Esterifications

  • It's used in the synthesis of esters. For instance, 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, a derivative, is effective for forming 2-trimethylsilylethyl esters, highlighting its role in organic synthesis (Lin et al., 2021).

3. Synthesis of Coumarin Derivatives

  • The compound has been used in the Pechmann condensation process to create coumarin derivatives. This process is essential in pharmaceutical research for developing new drugs (Potdar et al., 2001).

4. Crosslinking in Ribosomal Studies

  • Ethyl 4-azidobenzoylaminoacetimidate, a variant, is used for crosslinking ribosomal protein to RNA within ribosomal subunits, aiding in the study of ribosome structure and function (Golinska et al., 2005).

5. Synthesis of Pyrazines

  • It's utilized in the synthesis of pyrazines, chemicals important in food science for their flavor properties, and in pharmaceuticals (Keir et al., 1978).

6. Membrane Protein Studies

  • The compound is used in membrane protein studies, helping to understand the distribution and function of amino groups in cell membranes (Whiteley & Berg, 1974).

7. Sustained Release Dosage Forms

  • It's instrumental in creating sustained-release dosage forms for dental applications, demonstrating its potential in drug delivery systems (Hirschfeld et al., 1984).

8. Bioremediation of Soil

  • Ethyl chloroacetimidate-related compounds are studied for their role in soil bioremediation, particularly in degrading herbicide residues and their impact on soil microbial populations (Yang et al., 2014).

9. Synthesis of Ethyl Diazoacetate

  • Its use in the synthesis of ethyl diazoacetate, a compound with broad applications in organic chemistry, is notable. This synthesis method addresses the compound's explosive nature for safer handling (Delville et al., 2013).

Safety And Hazards

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

ethyl 2-chloroethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO/c1-2-7-4(6)3-5/h6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNWDRKRMWWQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276720, DTXSID90958667
Record name Ethyl chloroacetimidate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-chloroethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl chloroacetimidate

CAS RN

37622-36-9, 36743-66-5
Record name Ethyl chloroacetimidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37622-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl chloroacetimidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037622369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl chloroacetimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-chloroethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanimidic acid, 2-chloro-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl chloroacetimidate
Reactant of Route 2
Ethyl chloroacetimidate

Citations

For This Compound
45
Citations
Y OKAMOTO, A TAKADA, T UEDA - Chemical and Pharmaceutical …, 1972 - jstage.jst.go.jp
… In connection of this finding, the authors investigated the reactions of ethyl chloroacetimidate … Hydrochlorides of ethyl chloroacetimidate and ethyl 4-bromobutyrimidate employed for the …
Number of citations: 1 www.jstage.jst.go.jp
M Olomucki, J Diopoh - Biochimica et Biophysica Acta (BBA)-Protein …, 1972 - Elsevier
… we describe a study of ethyl chloroacetimidate (CAI) … Ethyl chloroacetimidate hydrochloride : chloroacetonitrile dried over CaC12 and redistilled was converted to ethyl chloroacetimidate …
Number of citations: 6 www.sciencedirect.com
CP Causey, PR Thompson - Tetrahedron letters, 2008 - Elsevier
… Removal of the Boc-group with neat TFA proceeded in quantitative yield, 23 thus enabling the coupling of the free amine to ethyl chloroacetimidate hydrochloride in the presence of …
Number of citations: 30 www.sciencedirect.com
B Luo, D Li, AL Zhang, JM Gao - Molecules, 2018 - mdpi.com
… In order to overcome these disadvantages, we reacted 2-aminophenol with ethyl chloroacetimidate hydrochloride in methylene chloride at 0 C to provide the compound 3 with 86.5% …
Number of citations: 51 www.mdpi.com
M Protiva, J Urban - Collection of Czechoslovak Chemical …, 1948 - cccc.uochb.cas.cz
Among the antihistamine active derivatives of ethylene diamine'and ethanol-amine three types of compounds are remarkable with regard to their activity. There is a tetrasubstituted …
Number of citations: 1 cccc.uochb.cas.cz
CC Tjin, RF Wissner, H Jamali… - ACS Medicinal …, 2018 - ACS Publications
Protein arginine deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine to citrulline within target proteins. Dysregulation of PAD4 has been …
Number of citations: 18 pubs.acs.org
T Sasaki, S Eguchi, M Ohno - The Journal of Organic Chemistry, 1968 - ACS Publications
Diphenyloxetane derivatives were prepared by photocycloaddition of cis-and irons-chrysanthemic acid (la and lb) to benzophenone. Oxidation of the cis isomer (la) with lead …
Number of citations: 18 pubs.acs.org
P Ratz - 2015 - search.proquest.com
… To form the target molecule, compound 5 in Figure 2.2, the amine group on molecule 4 needs to react with ethyl chloroacetimidate. The alkyne is added to the molecule in a two step …
Number of citations: 0 search.proquest.com
Y OKAMoTo, Y KURASAWA, K TAKAGI… - Chemical and …, 1974 - jstage.jst.go.jp
… by the reaction of 2-aminopyridine with ethyl chloroacetimidate hydrochloride. In continuation of this work, we investigated the reactions of 2-aminopyridine and its analogs with …
Number of citations: 11 www.jstage.jst.go.jp
FC Schaefer, GA Peters - The Journal of Organic Chemistry, 1961 - ACS Publications
… (17) It is significant that the reaction of ethyl 2-chloropropionimidate hydrochloride and ethyl chloroacetimidate hydrochloride with sodium acetategave 2,4,6-tris( 1-chloroethyl)-s-triazine …
Number of citations: 127 pubs.acs.org

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